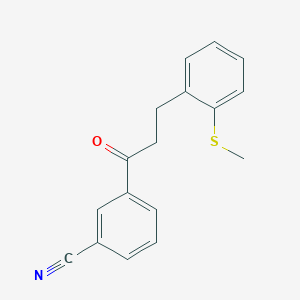

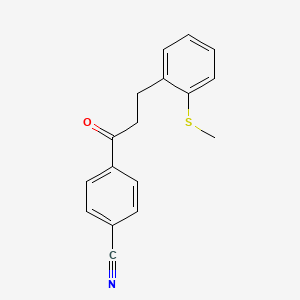

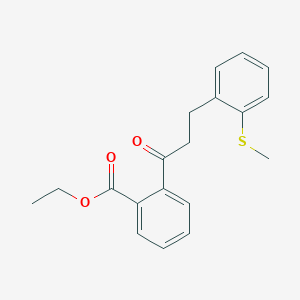

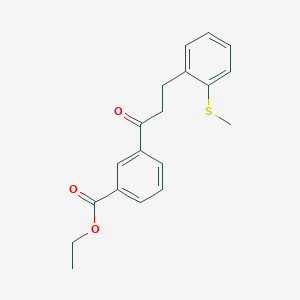

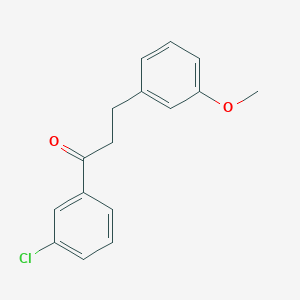

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone

Overview

Description

Synthesis Analysis

The synthesis of phenolic compounds can be complex, involving multiple steps and reagents. For instance, the generation of a stable phenol carbocation from bisphenol A is described, which is then used to synthesize various phenolic derivatives, including dimers and spiro-bisphenol derivatives . Another paper outlines an efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols from 4-hydroxybenzaldehyde, which could be related to the synthesis of the carboethoxy group in the target compound . The third paper details the synthesis of a series of tetrazol-thiophene carboxamide derivatives starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to complex molecules with potential antimicrobial activity . These methods could potentially be adapted for the synthesis of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their reactivity and function. The papers provided do not directly analyze the molecular structure of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, but they do discuss the structures of related compounds. For example, the stable phenol carbocation mentioned in the first paper and the tetrazol-thiophene carboxamide derivatives in the third paper have distinct structural features that influence their reactivity and potential applications. Understanding these features can help in predicting the behavior of the target compound.

Chemical Reactions Analysis

The chemical reactions involving phenolic compounds can vary widely depending on the substituents and reaction conditions. The first paper describes the use of a phenol carbocation in various synthetic reactions , while the second paper discusses the synthesis of chloroalkoxy phenols, which are intermediates that can undergo further chemical transformations . The third paper provides a comprehensive synthesis route for tetrazol-thiophene carboxamide derivatives, showcasing the reactivity of different functional groups . These reactions could offer insights into the types of chemical transformations that 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, they do describe the properties of related compounds. For example, the stability of the phenol carbocation and the yields of the synthesized chloroalkoxy phenols suggest considerations for the solubility, stability, and reactivity of similar compounds. The antimicrobial evaluation of the tetrazol-thiophene carboxamide derivatives indicates potential biological activity, which could be relevant for the target compound if it possesses similar structural features.

Scientific Research Applications

Reactivity and Synthesis in Organic Chemistry

Research has shown the development of methods to introduce dimethylphenylsilyl groups in carbohydrates, which could be relevant for compounds with structural similarities to 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. These methods allow for the preparation of glycosyl donors with enhanced reactivity and selectivity, showcasing the compound's potential application in the synthesis of complex organic molecules (Pedersen & Pedersen, 2020).

Environmental Biodegradation

Studies on the biodegradation of dimethylphenols by bacteria elucidate the metabolic pathways involved in the breakdown of phenolic compounds, which may have implications for environmental remediation and the biotransformation of related compounds, such as 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (Viggor et al., 2002).

Catalytic Upgrading and Reaction Networks

Research on the catalytic upgrading of lignin-derived bio-oils, including the selective conversion of dimethylphenols to more valuable chemicals, highlights the utility of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone in developing sustainable processes for biomass valorization (Saidi et al., 2015).

Polymer Science and Engineering

Investigations into the synthesis of thermosetting polyphenylene ether containing allyl groups demonstrate the relevance of dimethylphenol derivatives in the production of high-performance polymers with specific properties suitable for advanced materials applications (Fukuhara et al., 2004).

properties

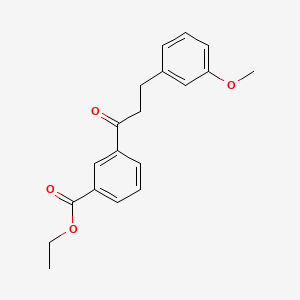

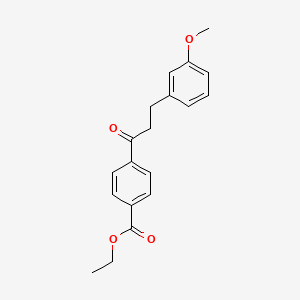

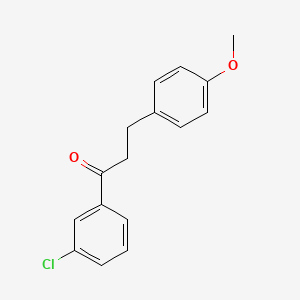

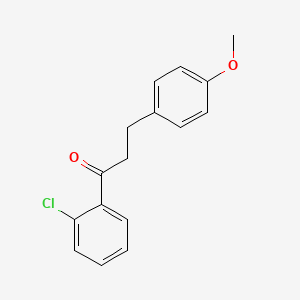

IUPAC Name |

ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)13-12-16-7-5-6-14(2)15(16)3/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYZPFFXUNAEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644622 | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | |

CAS RN |

898769-26-1 | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.